Benzoic acid, 5-chloro-2-(dodecyloxy)-
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Overview
Description
Benzoic acid, 5-chloro-2-(dodecyloxy)- is a chemical compound with the molecular formula C19H29ClO3. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a dodecyloxy group. This compound is often used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(dodecyloxy)- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-(dodecyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
Scientific Research Applications
Benzoic acid, 5-chloro-2-(dodecyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-(dodecyloxy)- involves its interaction with specific molecular targets. The chlorine and dodecyloxy groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-: Similar structure but lacks the dodecyloxy group.
Benzoic acid, 5-chloro-2-(methoxy)-: Contains a methoxy group instead of a dodecyloxy group.
Benzoic acid, 5-chloro-2-(ethoxy)-: Contains an ethoxy group instead of a dodecyloxy group.
Uniqueness
Benzoic acid, 5-chloro-2-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics .
Properties
CAS No. |
62176-20-9 |
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Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
5-chloro-2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
YYMSSJDFJQWJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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